molecular formula C57H74N7O9PSi B12074653 N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite

N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite

Cat. No.: B12074653
M. Wt: 1060.3 g/mol
InChI Key: HEGHPQAIMBNAQL-UHFFFAOYSA-N
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Description

N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite (CAS 220230-55-7) is a modified nucleoside phosphoramidite critical for solid-phase oligonucleotide synthesis. Its structure includes:

  • N6-Benzoyl protection: Enhances stability during synthesis by preventing unwanted side reactions .
  • 5'-O-DMT group: Acts as a temporary protecting group, enabling sequential coupling in automated synthesizers.
  • 2'-O-[(triisopropylsilyloxy)methyl] (TOM) modification: Provides steric hindrance to improve nuclease resistance and modulate RNA interference (RNAi) activity .
  • 3'-CE phosphoramidite: Facilitates phosphite triester coupling, a standard method in oligonucleotide chain elongation.

This compound is pivotal in developing therapies targeting adenosine receptors, with applications in oncology, cardiovascular diseases, and inflammation .

Properties

Molecular Formula

C57H74N7O9PSi

Molecular Weight

1060.3 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C57H74N7O9PSi/c1-38(2)64(39(3)4)74(70-33-19-32-58)73-51-49(34-69-57(44-22-17-14-18-23-44,45-24-28-47(66-11)29-25-45)46-26-30-48(67-12)31-27-46)72-56(52(51)68-37-71-75(40(5)6,41(7)8)42(9)10)63-36-61-50-53(59-35-60-54(50)63)62-55(65)43-20-15-13-16-21-43/h13-18,20-31,35-36,38-42,49,51-52,56H,19,33-34,37H2,1-12H3,(H,59,60,62,65)

InChI Key

HEGHPQAIMBNAQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Benzoyl chloride (2.5 equiv), anhydrous pyridine (solvent and base).

  • Procedure : Adenosine is dissolved in pyridine, cooled to 0–5°C, and treated dropwise with benzoyl chloride. The mixture is stirred for 12–16 hours at room temperature.

  • Workup : The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane. The organic layer is washed with sodium bicarbonate and brine, followed by evaporation under reduced pressure.

Key Consideration : Pyridine acts as both a solvent and a base, neutralizing HCl generated during benzoylation. The bulky benzoyl group ensures steric protection of the adenine moiety.

Introduction of the 5'-O-DMT Protecting Group

The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group, which is acid-labile and facilitates later deprotection during oligonucleotide synthesis.

Reaction Conditions

  • Reagents : DMT chloride (1.2 equiv), anhydrous dichloromethane (DCM), catalytic DMAP.

  • Procedure : The benzoylated adenosine is dissolved in DCM, and DMAP (0.1 equiv) is added. DMT chloride is introduced portionwise at 0°C, and the reaction is stirred for 3–4 hours.

  • Workup : The mixture is diluted with DCM, washed with aqueous citric acid (5%) to remove excess DMT chloride, and dried over sodium sulfate. The product is purified via silica gel chromatography using a hexane/ethyl acetate gradient.

Key Consideration : DMAP accelerates the reaction by activating the hydroxyl group. The DMT group’s orthoester structure enhances solubility in organic solvents, simplifying purification.

Protection of the 2'-Hydroxyl with Triisopropylsilyloxymethyl (TOM) Group

The 2'-hydroxyl group is protected with a triisopropylsilyloxymethyl (TOM) group, which offers steric hindrance and stability under acidic conditions.

Reaction Conditions

  • Reagents : TOM chloride (1.5 equiv), imidazole (3.0 equiv), anhydrous DMF.

  • Procedure : The 5'-O-DMT-protected intermediate is dissolved in DMF, and imidazole is added. TOM chloride is introduced dropwise at 0°C, and the reaction is stirred for 6–8 hours.

  • Workup : The mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The product is isolated via column chromatography (hexane/acetone).

Key Consideration : DMF enhances the nucleophilicity of the 2'-hydroxyl, while imidazole scavenges HCl. The TOM group’s bulkiness prevents undesired branching during phosphoramidite coupling.

Synthesis of the 3'-CE Phosphoramidite Moiety

The final step involves converting the 3'-hydroxyl group into a phosphoramidite, enabling solid-phase coupling.

Reaction Conditions

  • Reagents : 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.3 equiv), tetrazole (1.5 equiv), anhydrous acetonitrile.

  • Procedure : The TOM-protected intermediate is dissolved in acetonitrile under argon. Tetrazole is added, followed by slow addition of the chlorophosphoramidite reagent. The reaction is stirred for 2–3 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with cold sodium bicarbonate, and dried. The product is precipitated by adding n-heptane, filtered, and dried under vacuum.

Key Consideration : Tetrazole activates the phosphoramidite reagent by protonating the chloride leaving group. The 2-cyanoethyl group enhances solubility and prevents side reactions during oligonucleotide synthesis.

Optimization and Purification Strategies

Solvent Selection

  • Phosphoramidite Coupling : Acetonitrile is preferred due to its low nucleophilicity and compatibility with moisture-sensitive reactions.

  • Silylation : DMF or dichloromethane ensures high solubility of silylating agents.

Chromatographic Purification

  • Silica Gel Chromatography : Hexane/acetone (7:3) effectively separates DMT-protected intermediates.

  • Precipitation : n-Heptane induces crystallization of the final phosphoramidite, yielding high-purity product (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include DMT aromatic protons (δ 7.2–7.4 ppm), TOM isopropyl groups (δ 1.0–1.2 ppm), and benzoyl carbonyl (δ 8.1 ppm).

  • ³¹P NMR : Phosphoramidite resonance at δ 149–151 ppm.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ calculated for C₅₄H₆₇N₆O₈PSi: 1023.4; observed: 1023.5.

Challenges and Solutions

Moisture Sensitivity

  • Issue : Phosphoramidites hydrolyze readily.

  • Solution : Conduct reactions under anhydrous argon and store products at –20°C in desiccated vials.

Regioselectivity

  • Issue : Competing reactions at 2' and 3' hydroxyls.

  • Solution : Sequential protection (5' → 2' → 3') ensures correct regiochemistry .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are oligonucleotides with modified backbones, which are essential for various applications in molecular biology and therapeutic research .

Scientific Research Applications

Oligonucleotide Synthesis

This phosphoramidite is primarily utilized in the synthesis of oligonucleotides, which are short sequences of nucleotides essential for various applications in genetic research and biotechnology. The unique chemical structure of N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine enhances the stability and efficiency of oligonucleotide synthesis processes.

Key Features:

  • Enhanced Stability: The triisopropylsilyloxy group provides increased protection against hydrolysis during synthesis.
  • Improved Yield: The use of this compound can lead to higher yields of desired oligonucleotides due to its effective incorporation during the synthesis process.

Antiviral and Anticancer Research

Research indicates that N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine exhibits antiviral and anticancer properties in vitro. It has been studied for its potential to modulate biological pathways that are critical in viral replication and cancer cell proliferation.

Case Studies:

  • Antiviral Activity: In vitro studies have shown that this compound can inhibit specific viral replication processes, making it a candidate for developing antiviral therapies.
  • Anticancer Potential: Preliminary investigations suggest that it may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Transcription and Translation Enhancement

N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine has been identified as an activator of transcription and translation processes. By increasing the levels of ribonucleotide triphosphates, it can enhance the efficiency of these fundamental biological processes.

Applications:

  • Gene Expression Studies: This compound can be used to boost gene expression levels in various experimental setups, facilitating research in gene regulation.
  • Protein Synthesis: Its role in enhancing translation efficiency can be leveraged for producing recombinant proteins in laboratory settings.

Mechanism of Action

The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the elongation of the oligonucleotide chain . The molecular targets and pathways involved include the incorporation of modified nucleotides into DNA or RNA sequences, which can alter their stability, binding affinity, and resistance to nucleases .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares key structural features and properties of analogous phosphoramidites:

Compound Name (CAS) 2'-O Modification Molecular Formula Molar Mass (g/mol) Key Applications
Target Compound (220230-55-7) Triisopropylsilyloxy)methyl C48H57N5O8Si 860.08 RNAi therapeutics, adenosine receptor drugs
N6-Benzoyl-5'-O-DMT-2'-O-MOE (251647-53-7) 2-Methoxyethyl (MOE) C50H58N7O9P 932.01 Antisense oligonucleotides, enhanced nuclease resistance
N6-Benzoyl-5'-O-DMT-2'-O-Me (110782-31-5) Methyl C48H54N7O8P 887.98 siRNA, cost-effective synthesis
N6-Benzoyl-2'-O-TBDMS-5'-O-DMT (104992-55-4) tert-Butyldimethylsilyl (TBDMS) C47H63N6O8PSi2 918.18 High-purity RNA synthesis, steric protection
2',2'-Difluorocytidine (142808-44-4) 2',2'-Difluoro C47H51F2N6O7P 904.92 Stabilized duplex formation (e.g., gapmer designs)

Therapeutic and Functional Advantages

  • Nuclease Resistance : MOE and TOM modifications confer superior resistance to enzymatic degradation compared to 2'-O-methyl, making them ideal for in vivo applications .
  • Binding Affinity : 2'-O-methyl and TBDMS derivatives exhibit higher duplex thermal stability (Tm) with complementary RNA, while TOM-modified oligonucleotides balance affinity and specificity for RNAi pathways .
  • Cost : The target compound is priced at a premium (€2,052.20/25g for MOE vs. unspecified for TOM), reflecting its specialized role in high-value therapeutics .

Hazard and Handling

  • TOM Compound: Limited hazard data, but phosphoramidites generally require precautions against inhalation and skin contact.
  • MOE Derivative : Labeled with H302 (harmful if swallowed) and H319 (serious eye irritation), necessitating stricter safety protocols .

Biological Activity

N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite (CAS: 220230-59-1) is a chemically modified nucleoside phosphoramidite that serves as an analogue of adenosine. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

  • Molecular Formula : C57H74N7O9PSi
  • Molar Mass : 1060.32 g/mol
  • CAS Number : 220230-59-1
PropertyValue
Molecular FormulaC57H74N7O9PSi
Molar Mass1060.32 g/mol
CAS Number220230-59-1

The biological activity of this compound is primarily attributed to its ability to enhance transcription and translation processes within cells. By acting as a nucleoside analog, it can integrate into RNA or DNA strands, potentially modulating their stability and function. This modification may lead to increased levels of ribonucleotide triphosphates, which are crucial for nucleic acid synthesis.

Antiviral Activity

Studies have indicated that this compound exhibits antiviral properties against various viral strains. For instance, in vitro assays have demonstrated its effectiveness in inhibiting viral replication. The mechanism involves interference with viral RNA synthesis and modulation of host cell responses.

Case Study: Antiviral Efficacy

A study conducted on the efficacy of N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine against the influenza virus showed a significant reduction in viral load in treated cell cultures compared to controls. The compound's ability to disrupt viral RNA polymerase activity was highlighted as a key factor in its antiviral action.

Anticancer Activity

In addition to its antiviral effects, this phosphoramidite has been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Mechanisms

A notable study evaluated the impact of this compound on breast cancer cell lines. Results revealed that treatment with N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine led to a marked decrease in cell viability and proliferation rates. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Summary of Biological Activities

Activity TypeDescriptionFindings
AntiviralInhibits viral replicationSignificant reduction in viral load in treated cultures
AnticancerInduces apoptosis in cancer cellsDecreased cell viability and proliferation in breast cancer cells

Q & A

Q. What are the critical protecting groups in the synthesis of this phosphoramidite, and how do they influence reactivity?

The compound employs three key protecting groups:

  • 5'-O-DMT (4,4'-dimethoxytrityl) : Protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, enabling sequential coupling and serving as a UV-active handle for trityl monitoring .
  • 2'-O-[(triisopropylsilyloxy)methyl (TOM)] : Stabilizes the 2'-hydroxyl against undesired side reactions while maintaining compatibility with automated synthesizers .
  • N-Benzoyl : Protects the exocyclic amine of adenosine, preventing side reactions during phosphoramidite activation . Methodological Note: Deprotection protocols (e.g., ammonium hydroxide for N-Benzoyl, acidic conditions for DMT removal) must align with downstream applications to avoid RNA backbone degradation .

Q. How should researchers optimize purification protocols for this phosphoramidite?

Purification typically involves flash chromatography using gradients of ethyl acetate/hexane with triethylamine (1% v/v) to neutralize acidic silica effects. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1 M triethylammonium acetate) is recommended for analytical validation, targeting ≥95% purity . Critical parameters include maintaining anhydrous conditions during column chromatography to prevent phosphoramidite hydrolysis .

Q. What storage conditions ensure long-term stability?

Store under argon at <−15°C in amber vials to prevent moisture ingress and oxidative degradation. Periodic ³¹P NMR monitoring (δ: 148–150 ppm for intact phosphoramidite) is advised to detect hydrolysis or oxidation byproducts (e.g., H-phosphonate at δ: 8–10 ppm) . Desiccants like molecular sieves (3Å) should be included in storage containers .

Advanced Research Questions

Q. How does the 2'-O-TOM group influence stereochemical outcomes in oligonucleotide synthesis?

The TOM group introduces steric bulk at the 2'-position, favoring 3'-endo sugar puckering , which mimics RNA’s A-form helix. This enhances duplex stability in mixed DNA/RNA hybrids. However, it may reduce coupling efficiency with certain DNA polymerases (e.g., Klenow fragment) due to steric hindrance. Comparative studies using 2'-O-MOE or 2'-F analogs are recommended to assess polymerase compatibility .

Q. What strategies resolve contradictions in reported coupling efficiencies for TOM-protected phosphoramidites?

Discrepancies in coupling yields (70–95%) often arise from:

  • Activator choice : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) over benzimidazolium activators to reduce side reactions .
  • Solvent dryness : Karl Fischer titration (<20 ppm H₂O in acetonitrile) is critical for reproducibility .
  • Silanization of glassware : Prevents surface adsorption of phosphoramidites . Validation via MALDI-TOF MS of truncated sequences is advised to confirm stepwise yields .

Q. How can researchers incorporate isotope labels (e.g., ¹⁵N) into oligonucleotides using this phosphoramidite?

A late-stage isotopic labeling approach is optimal:

  • Start with the 2'-O-TOM-protected nucleoside.
  • Introduce ¹⁵N via nucleophilic displacement of a pre-activated intermediate (e.g., 6-chloropurine derivative) using ¹⁵NH₃ .
  • Phosphitylate the 3'-OH with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under argon . Key challenges include minimizing isotopic dilution during deprotection and optimizing HPLC conditions for labeled oligo purification .

Q. What analytical methods best characterize hydrolytic degradation products?

  • ³¹P NMR : Identifies H-phosphonate (δ: 8–10 ppm) and phosphodiester (δ: −1 to 1 ppm) byproducts .
  • LC-MS (ESI+) : Detects benzamide or DMT-related fragments (e.g., m/z 303 for DMT⁺) .
  • Accelerated stability studies : Incubate at 40°C/75% RH for 14 days to model shelf-life degradation pathways .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular Weight832.92 g/mol (theoretical)
Storage Temperature<−15°C (under argon)
³¹P NMR Shift (intact)148–150 ppm
Purity Threshold (HPLC)≥95% (254 nm)

Table 2. Troubleshooting Coupling Efficiency

IssueSolutionReference
Low Trityl Yield (<90%)Replace ETT with DCI activator
Phosphoramidite HydrolysisUse molecular sieves in ACN
Polymerase IncompatibilitySwitch to T7 RNA Polymerase

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